Baseline Potency Against Human and Mouse P2X7 Receptors: Establishing the Core Activity Profile
P2X7 receptor antagonist-2 exhibits functional antagonist activity at both human and mouse P2X7 receptors, with reported IC50 values of 64.7 nM for human P2X7R and 10.1 nM for mouse P2X7R in calcium flux inhibition assays [1]. For reference, the widely used tool compound A-438079 shows a pIC50 of 6.9 (equivalent to an IC50 of approximately 126 nM) in human recombinant P2X7 cell lines under comparable calcium influx assay conditions [2]. This suggests that P2X7 receptor antagonist-2 may offer moderately enhanced potency at the human receptor (64.7 nM vs. ~126 nM) and markedly higher potency at the mouse receptor (10.1 nM), establishing its utility in cross-species experimental designs.
| Evidence Dimension | Functional antagonist potency (IC50) at P2X7 receptor orthologs |
|---|---|
| Target Compound Data | Human P2X7R IC50 = 64.7 nM; Mouse P2X7R IC50 = 10.1 nM |
| Comparator Or Baseline | A-438079: Human P2X7R pIC50 = 6.9 (approx. IC50 = 126 nM) |
| Quantified Difference | Approximately 2-fold higher potency at human receptor vs. A-438079; species-dependent potency differential |
| Conditions | Calcium flux inhibition assay; recombinant human and mouse P2X7 receptors expressed in heterologous cell systems [REFS-1, REFS-2] |
Why This Matters
Procurement decisions for P2X7 antagonists must account for species ortholog selectivity: the mouse-human potency differential observed for this compound (mouse IC50 ~6-fold lower than human) is a quantifiable characteristic that may favor its use in murine models while still maintaining adequate human receptor activity for translational studies.
- [1] TargetMol CN. P2X7 receptor antagonist-2 Product Page. Accessed 2026. View Source
- [2] Adooq Bioscience. A 438079 hydrochloride Product Datasheet. View Source
